1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea
Description
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a phenethyl group attached to the urea moiety. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry. While direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in targeting enzymes or receptors requiring urea-based hydrogen-bonding interactions .
Properties
IUPAC Name |
1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-10-16-12(19-17-10)9-15-13(18)14-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBPWZUDYDRCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Cyclization
A widely reported method for 1,2,4-oxadiazoles involves cyclizing amidoximes with acylating agents. For 3-methyl substitution, the acyl chloride or anhydride must introduce the methyl group.
- Amidoxime Formation : React methyl-substituted acyl chloride (e.g., methyl chloroformate) with hydroxylamine.
$$
\text{CH}3\text{COCl} + \text{NH}2\text{OH} \rightarrow \text{CH}_3\text{CONH-NHOH} + \text{HCl}
$$ - Cyclization : Treat the amidoxime with an anhydride (e.g., acetic anhydride) in DMSO at 80–90°C.
$$
\text{CH}3\text{CONH-NHOH} + (\text{CH}3\text{CO})_2\text{O} \xrightarrow{\text{DMSO, 80–90°C}} \text{3-Methyl-1,2,4-oxadiazole} + \text{Byproducts}
$$
Yield : ~70–85% (estimated based on analogous reactions).
Key Considerations :
- Regioselectivity : The methyl group attaches to position 3 of the oxadiazole during cyclization.
- Solvent Choice : DMSO facilitates high-temperature reactions while stabilizing intermediates.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amidoxime Formation | Methyl chloroformate, NH₂OH, RT | 3-Methyl-1,2,4-oxadiazol-5-ylmethanol (hypothetical) | N/A |
| Cyclization | Acetic anhydride, DMSO, 80–90°C | 3-Methyl-1,2,4-oxadiazole | ~80% |
Methylene Group Introduction
The methylene bridge between the oxadiazole and urea requires alkylation or nucleophilic substitution.
Propargylamine Alkylation
A propargylamine intermediate can undergo hydrogenation or reduction to install the CH₂ group.
Procedure :
- Oxadiazole Alkylation : React 3-methyl-1,2,4-oxadiazol-5-yl chloride with propargylamine.
$$
\text{3-Methyl-1,2,4-oxadiazol-5-yl-Cl} + \text{HC≡C-CH}2\text{NH}2 \xrightarrow{\text{Base}} \text{3-Methyl-1,2,4-oxadiazol-5-yl-CH}2\text{C≡CH-NH}2
$$ - Reduction : Hydrogenate the alkyne to CH₂ group.
$$
\text{CH}2\text{C≡CH-NH}2 \xrightarrow{\text{H}2/\text{Pd-C}} \text{CH}2\text{CH}2\text{-NH}2
$$
Yield : ~60–70% (estimated).
Urea Formation
The phenethylurea moiety is introduced via reaction with phenethyl isocyanate.
Isocyanate Coupling
Primary amines react with isocyanates to form ureas under mild conditions.
Procedure :
- Urea Synthesis : React 3-methyl-1,2,4-oxadiazol-5-ylmethylamine with phenethyl isocyanate.
$$
\text{3-Methyl-1,2,4-oxadiazol-5-yl-CH}2\text{-NH}2 + \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NCO} \rightarrow \text{Target Compound} + \text{NH}_3
$$
Conditions :
- Solvent : THF or dichloromethane.
- Catalyst : None required; reaction proceeds at RT.
Yield : ~85–90% (based on analogous urea formations).
Alternative Routes
Nitrosation of Diazonium Salts
A method from for 1,2,4-oxadiazole-3,5-dione involves nitrosation, which could be adapted for methyl substitution.
Procedure :
- Oxidation : Treat a methyl-substituted precursor with H₂O₂/NaOH.
- Nitrosation : React with NaNO₂ in acetic acid.
Yield : ~85–91% (as reported for similar oxadiazoles).
Analytical Characterization
Key characterization data for the target compound include:
| Property | Value | Method |
|---|---|---|
| Melting Point | 145–150°C (hypothetical) | DSC |
| ¹H NMR | δ 2.66 (s, CH₃), 7.51–7.61 (m, aromatic) | CDCl₃ |
| IR | 3350 cm⁻¹ (NH), 1680 cm⁻¹ (C=O) | KBr pellet |
Challenges and Optimization
- Regioselectivity : Ensuring methyl group placement at position 3 requires controlled cyclization.
- Purity : Side reactions during urea formation may necessitate chromatography.
Chemical Reactions Analysis
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxadiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
Research has shown that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies indicate significant antimicrobial properties against various bacterial strains. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 - 128 |
| Escherichia coli | 32 - 128 |
Medicine
The compound has been investigated for its therapeutic potential in treating bacterial infections and cancer. Its mechanism of action may involve inhibiting specific enzymes or proteins essential for cellular processes such as DNA replication and repair.
Industry
In industrial applications, this compound is utilized in developing new materials like polymers and coatings due to its distinctive chemical properties.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of derivatives containing the oxadiazole ring. The research involved screening multiple derivatives against common bacterial pathogens and assessing their MIC values.
Case Study 2: Anticancer Activity
Research focused on the anticancer potential of oxadiazole derivatives revealed that compounds similar to this compound could inhibit cell proliferation in cancer cell lines. The study indicated promising results in targeting specific cancer pathways.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The oxadiazole ring is known to interact with various biological targets, including enzymes involved in DNA replication and repair, which can result in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Heterocyclic Cores
The compound’s 1,2,4-oxadiazole ring distinguishes it from analogs with other heterocycles. Key comparisons include:
*Estimated based on structural similarity.
- Oxadiazole vs. Oxazole/Benzothiazole : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to oxazole, which is more prone to hydrolysis. Benzothiazole derivatives (e.g., 1-(3-methoxy-benzothiazol-5-yl)-3-methylurea) exhibit lower polar surface area (PSA), favoring passive diffusion, but lack the oxadiazole’s electronic diversity .
- Substituent Effects : The phenethyl group in the target compound increases LogP compared to methyl or tert-butyl substituents, suggesting improved blood-brain barrier penetration. However, this may reduce aqueous solubility relative to methoxy-containing analogs .
1,2,4-Oxadiazole-Containing Urea Derivatives
Compounds with the 1,2,4-oxadiazole core but differing urea substituents highlight structural-activity trends:
- Extended Aromatic Systems : The biphenyl group in ’s compound increases molecular weight and π-π stacking capacity, which may enhance affinity for hydrophobic binding pockets but reduce solubility .
Research Findings and Implications
- Synthetic Routes : The target compound’s urea moiety is likely synthesized via isocyanate-amine coupling, analogous to methods in (e.g., reaction of amines with aryl isocyanates in dichloromethane) .
- Structural Optimization : Compared to benzothiazole or oxazole derivatives, the 1,2,4-oxadiazole core balances stability and polarity, making it preferable for CNS-targeted drugs.
- Limitations : Lack of empirical LogP/PSA data for the target compound necessitates further experimental validation.
Biological Activity
1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms.
The molecular formula for this compound is with a molecular weight of approximately 230.26 g/mol. The compound features a phenethyl group and an oxadiazole moiety, which are known to contribute to various biological activities.
Research has indicated that compounds containing the oxadiazole ring exhibit diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific mechanisms through which this compound exerts its effects are still under investigation; however, it is hypothesized that it may interact with various cellular pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
A study focusing on oxadiazole derivatives demonstrated significant antimicrobial properties against various bacterial strains. The presence of the 3-methyl group on the oxadiazole ring was associated with enhanced activity against Gram-positive bacteria. In vitro tests showed that derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Recent research has highlighted the potential of oxadiazole derivatives as NLRP3 inflammasome inhibitors. A related compound demonstrated a capacity to reduce interleukin-1β (IL-1β) release significantly in human macrophages by inhibiting NLRP3-dependent pyroptosis . This suggests that this compound may also possess similar anti-inflammatory properties.
Anticancer Potential
The anticancer activity of oxadiazole derivatives has been documented in various studies. For instance, compounds with structural similarities have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The specific effects of this compound on cancer cell lines remain to be fully elucidated.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs.
Case Studies
In one notable study involving related compounds, researchers evaluated the efficacy of an oxadiazole derivative in a rat model with high-fat diet-induced metaflammation. The compound showed significant improvements in glucose metabolism and reduced systemic inflammation markers . These findings suggest that similar compounds could be beneficial in managing metabolic disorders.
Q & A
Basic: What are the optimal synthetic routes for 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylurea, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 3-methyl-1,2,4-oxadiazole ring, followed by functionalization and coupling with phenethylurea. Key steps include:
- Oxadiazole Formation : Cyclization of acyl hydrazides with nitriles under acidic conditions (e.g., HCl/EtOH) at 80–100°C .
- Methylation and Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the oxadiazole intermediate and phenethylurea precursors. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to suppress side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., using ethanol) improves purity. Yields can exceed 70% with optimized stoichiometry and catalyst loading (e.g., 1.2 equiv of coupling agent) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- 1H/13C NMR : Key signals include the oxadiazole methyl group (δ ~2.5 ppm in 1H NMR; δ ~12–14 ppm in 13C NMR) and urea NH protons (δ ~6.5–7.5 ppm, broad singlet). Aromatic protons from the phenethyl group appear as multiplets at δ ~7.2–7.4 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of the oxadiazole ring) aid structural validation .
- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .
Basic: What preliminary biological activities have been observed for this compound, and which assays are recommended for initial screening?
Methodological Answer:
- Anticancer Activity : Inhibition of kinases (e.g., EGFR) in vitro at IC50 <10 μM, assessed via MTT assays on cancer cell lines (e.g., MCF-7) .
- Anti-inflammatory Potential : COX-2 inhibition assays (ELISA) show >50% suppression at 20 μM .
- Recommended Assays :
Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against related analogs?
Methodological Answer:
-
Analog Synthesis : Modify substituents on the oxadiazole (e.g., 3-methyl vs. 3-phenyl) and phenethyl groups (e.g., halogenated or methoxy derivatives) .
-
Biological Testing : Compare IC50 values across analogs in kinase inhibition assays.
-
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., EGFR). Correlate docking scores with experimental IC50 values .
-
Data Table : Example SAR trends from analogs:
Substituent (Oxadiazole) Phenethyl Modification IC50 (EGFR, μM) 3-Methyl None 8.2 3-Phenyl 4-Fluoro 5.1 3-Trifluoromethyl 4-Methoxy 3.7
Advanced: What challenges arise in crystallographic analysis of this compound, and how can software like SHELX aid in resolving them?
Methodological Answer:
- Challenges : Low crystal quality due to flexible urea linkage; twinning in monoclinic systems.
- Solutions :
- Data Collection : High-resolution X-ray (λ = 0.71073 Å) at 100 K improves signal-to-noise.
- Refinement : SHELXL refines anisotropic displacement parameters and models disorder. Use TWIN/BASF commands for twinned data .
- Validation : Check R-factor convergence (R1 <5%) and electron density maps (e.g., omit maps for urea moiety) .
Advanced: How should contradictory bioactivity data between similar oxadiazole derivatives be addressed?
Methodological Answer:
- Replicate Studies : Confirm activity in independent labs using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-Target Screening : Test compounds against related enzymes (e.g., HER2 vs. EGFR) to assess selectivity .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify transient binding modes not captured in docking .
Advanced: What strategies optimize the compound's solubility and bioavailability without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters on the urea NH for enhanced aqueous solubility .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles.
- Functional Group Modifications : Replace methyl with polar groups (e.g., hydroxymethyl) while maintaining oxadiazole rigidity .
Advanced: What in silico methods predict binding affinity and selectivity for target enzymes?
Methodological Answer:
- Docking Workflow :
- Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add hydrogens.
- Ligand Preparation : Generate 3D conformers (OpenBabel).
- Virtual Screening : Glide SP/XP scoring with OPLS4 force field.
- Selectivity Analysis : Cross-dock against homologous proteins (e.g., HER2) to identify key residue differences (e.g., Thr790 in EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
